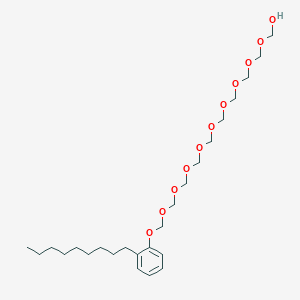
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL is a complex organic compound known for its surfactant properties. It is a member of the nonylphenol ethoxylates family, which are widely used in various industrial and research applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL typically involves the ethoxylation of nonylphenol. This process includes the reaction of nonylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to achieve the desired degree of ethoxylation.
Industrial Production Methods
Industrial production of this compound follows a similar ethoxylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous feeding of nonylphenol and ethylene oxide into a reactor, where the reaction takes place. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of 19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic phases, thereby stabilizing emulsions and enhancing solubility. Its molecular targets include cell membranes and hydrophobic compounds, where it disrupts interactions and facilitates solubilization.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Nonylphenoxy)ethoxy]ethanol: Another nonylphenol ethoxylate with similar surfactant properties.
Nonylphenol diethoxylate: A related compound with two ethoxy groups, used in similar applications.
Uniqueness
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL is unique due to its higher degree of ethoxylation, which enhances its solubility and surfactant properties compared to other nonylphenol ethoxylates. This makes it particularly effective in applications requiring high solubility and emulsification capabilities.
Properties
CAS No. |
64337-75-3 |
|---|---|
Molecular Formula |
C25H44O11 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2-nonylphenoxy)methoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C25H44O11/c1-2-3-4-5-6-7-8-11-24-12-9-10-13-25(24)36-23-35-22-34-21-33-20-32-19-31-18-30-17-29-16-28-15-27-14-26/h9-10,12-13,26H,2-8,11,14-23H2,1H3 |
InChI Key |
FCLIXAGWNGDBNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCOCOCOCOCOCOCOCOCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















